bicyclo[2.2.0]hexan-1-amine hydrochloride
CAS No.: 79368-56-2
Cat. No.: VC11990426
Molecular Formula: C6H12ClN
Molecular Weight: 133.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![bicyclo[2.2.0]hexan-1-amine hydrochloride - 79368-56-2](/images/no_structure.jpg)
Specification
CAS No. | 79368-56-2 |
---|---|
Molecular Formula | C6H12ClN |
Molecular Weight | 133.62 g/mol |
IUPAC Name | bicyclo[2.2.0]hexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H11N.ClH/c7-6-3-1-5(6)2-4-6;/h5H,1-4,7H2;1H |
Standard InChI Key | VTACWTJJZCERLE-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C1CC2)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
Bicyclo[2.2.0]hexan-1-amine hydrochloride belongs to the class of bicyclic amines, featuring two fused cyclopropane rings (Figure 1). The amine group is positioned at the 1-carbon of the bicyclo[2.2.0]hexane system, distinguishing it from structural isomers such as bicyclo[2.2.0]hexan-2-amine hydrochloride (CAS No. 2402839-58-9), which shares the same molecular formula but differs in the amine group’s location . The compound’s IUPAC name, bicyclo[2.2.0]hexan-1-amine;hydrochloride, reflects its protonated amine form, stabilized by a chloride counterion.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS No. | 79368-56-2 | |
Molecular Formula | C₆H₁₂ClN | |
Molecular Weight | 133.62 g/mol | |
Purity | 95% | |
Canonical SMILES | C1CC2(C1CC2)N.Cl |
The bicyclo[2.2.0]hexane framework introduces significant ring strain due to the eclipsing of hydrogen atoms in the fused cyclopropane rings, which influences its reactivity and stability . This strain is partially alleviated by the electron-donating effects of the amine group, making the compound a candidate for studying strained hydrocarbon systems in synthetic chemistry .
Synthesis and Preparation
The synthesis of bicyclo[2.2.0]hexan-1-amine hydrochloride is a multi-step process that often begins with 7-oxobicyclo[2.2.1]heptane-1-carbonyl chloride (3). A documented route involves:
-
Hunsdiecker Degradation: Conversion of the carbonyl chloride to a carboxylic acid intermediate.
-
Favorskii Rearrangement: Rearrangement of the carboxylic acid to yield bicyclo[2.2.0]hexane-1-carboxylic acid (9) .
-
Amine Formation: Reduction of the carboxylic acid to the primary amine, followed by hydrochloride salt formation.
A critical challenge in the synthesis is the facile homoketonization of intermediates such as bicyclo[2.2.0]hexan-1-ol (14), which complicates isolation . Additionally, the unprotected amine group in bicyclo[2.2.0]hexan-1-amine is prone to hydrolysis, necessitating protective strategies such as N,N-dimethylation to enhance stability .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Hunsdiecker degradation | N/A | |
2 | Favorskii rearrangement | N/A | |
3 | HCl/Heating (16 h) | 99% |
Physicochemical Properties
Bicyclo[2.2.0]hexan-1-amine hydrochloride is a white crystalline solid with a purity of 95%. Its solubility profile is typical of amine hydrochlorides, showing high solubility in polar solvents like water and methanol but limited solubility in nonpolar solvents. The compound’s melting point and exact solubility data remain undocumented in open literature, likely due to its specialized research applications.
Biological Activities and Applications
While direct pharmacological data are scarce, the compound’s structural rigidity and amine functionality make it a valuable scaffold in drug discovery. Key applications include:
-
Medicinal Chemistry: Serving as a core structure for designing protease inhibitors or receptor agonists/antagonists.
-
Chemical Biology: Probing enzyme active sites due to its constrained geometry .
Derivatives such as N,N-dimethylbicyclo[2.2.0]hexan-1-amine (17) exhibit enhanced stability, broadening their utility in sustained-release formulations .
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, goggles, respirator |
Storage | Cool, dry, ventilated area |
Disposal | Follow local regulations |
Chemical Stability and Reactivity
Thermolysis studies of related esters, such as methyl bicyclo[2.2.0]hexane-1-carboxylate (10), reveal a ΔE of ~25 kJ/mol for rearrangement reactions, indicating moderate thermal stability . Substituents like acetoxy or methoxy groups have minimal impact on rearrangement rates, suggesting that electronic effects are secondary to steric strain in governing reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume